1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-
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Overview
Description
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a sulfonyl group attached to the indole ring, along with a piperidinylmethyl substituent, making it a unique and versatile molecule in chemical research and industrial applications.
Preparation Methods
The synthesis of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base . The piperidinylmethyl group is often added through N-alkylation reactions, where the indole nitrogen is alkylated using a piperidinylmethyl halide .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity to enzymes and receptors . The indole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds to 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- include other indole derivatives with sulfonyl and alkyl substituents. Some examples are:
1H-Indole, 3-ethyl-1-[(4-methylphenyl)sulfonyl]-: This compound has an ethyl group instead of a piperidinylmethyl group, which may alter its reactivity and biological activity.
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-methyl-: The presence of a methyl group instead of a piperidinylmethyl group can affect the compound’s solubility and binding properties.
The uniqueness of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
651334-90-6 |
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Molecular Formula |
C21H24N2O2S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-(piperidin-3-ylmethyl)indole |
InChI |
InChI=1S/C21H24N2O2S/c1-16-8-10-18(11-9-16)26(24,25)21-15-23(14-17-5-4-12-22-13-17)20-7-3-2-6-19(20)21/h2-3,6-11,15,17,22H,4-5,12-14H2,1H3 |
InChI Key |
FNFLHJFBIWLMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC4CCCNC4 |
Origin of Product |
United States |
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